molecular formula C16H11N5O B5475141 N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide

N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5475141
M. Wt: 289.29 g/mol
InChI Key: KRSXXUKOCRBXBV-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group and a triazolyl group attached to a benzamide backbone. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c17-9-12-4-6-14(7-5-12)20-16(22)13-2-1-3-15(8-13)21-10-18-19-11-21/h1-8,10-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSXXUKOCRBXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Backbone: The initial step involves the preparation of the benzamide backbone through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the benzamide intermediate.

    Formation of the Triazolyl Group: The final step involves the formation of the triazolyl group through a cyclization reaction, typically using a triazole precursor and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include continuous flow synthesis and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride or hydrogen gas.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or triazolyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolyl group often plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:

    N-(4-cyanophenyl)-3-(1,2,4-triazol-4-yl)benzonitrile: This compound has a similar structure but differs in the presence of a nitrile group instead of a benzamide group.

    2-Chloro-N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide: This compound includes a chloro substituent, which can alter its chemical and biological properties.

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